Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a methoxyphenylsulfonyl group, and an ethyl ester group, making it a versatile molecule for chemical synthesis and biological studies.
Scientific Research Applications
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Sulfonylation: The methoxyphenylsulfonyl group is added through a sulfonylation reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenylsulfonyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can be compared with other sulfonylpiperidine derivatives:
Ethyl 1-benzyl-4-(4-nitrophenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a nitro group instead of a methoxy group, which may affect its reactivity and biological activity.
Ethyl 1-benzyl-4-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate: Contains a chlorine atom, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-3-28-21(24)22(29(25,26)20-11-9-19(27-2)10-12-20)13-15-23(16-14-22)17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWSAGQKHSUVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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